An In-Depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis via the Paal-Knorr reaction, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity and potential applications in drug development, drawing insights from the established biological activities of related nitrophenylpyrrole derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrrole-based compounds.
Introduction
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitrophenyl substituent onto the pyrrole ring, as in 1-(2-nitrophenyl)pyrrole, significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can modulate the electron density of the pyrrole ring, impacting its engagement with biological targets. This guide will delve into the specifics of 1-(2-nitrophenyl)pyrrole, providing a detailed examination of its synthesis, structural confirmation, and potential as a pharmacophore.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of 1-(2-nitrophenyl)pyrrole is essential for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| IUPAC Name | 1-(2-nitrophenyl)pyrrole | [2] |
| CAS Number | 33265-60-0 | [2] |
| Appearance | Yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Synthesis of 1-(2-Nitrophenyl)pyrrole
The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitroaniline.[3]
Reaction Principle: The Paal-Knorr Synthesis
The Paal-Knorr synthesis proceeds via the formation of a hemiaminal intermediate upon the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The reaction is typically acid-catalyzed, which facilitates both the initial nucleophilic attack and the final dehydration step.[3]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1-(2-Nitrophenyl)pyrrole.
Detailed Experimental Protocol
This protocol is based on established Paal-Knorr synthesis procedures for similar N-arylpyrroles.[4]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-Nitroaniline
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(2-nitrophenyl)pyrrole.
Spectroscopic Characterization
The structural elucidation of 1-(2-nitrophenyl)pyrrole is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the pyrrole ring. The protons on the pyrrole ring (α and β protons) will appear as multiplets, typically in the range of 6.0-7.5 ppm. The protons on the nitrophenyl ring will appear as a complex multiplet in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ten carbon atoms in the molecule. The pyrrole carbons will resonate at approximately 110-125 ppm. The carbons of the nitrophenyl ring will appear in the 120-150 ppm range, with the carbon bearing the nitro group being the most downfield.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
~3100 cm⁻¹: C-H stretching of the aromatic rings.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[5]
-
~1600 cm⁻¹: C=C stretching of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of 1-(2-nitrophenyl)pyrrole.[6] Fragmentation patterns may include the loss of the nitro group (NO₂) and cleavage of the bond between the two rings.
| Spectroscopic Data | Expected Values |
| ¹H NMR (ppm) | Pyrrole protons: ~6.0-7.5 (m); Nitrophenyl protons: ~7.0-8.5 (m) |
| ¹³C NMR (ppm) | Pyrrole carbons: ~110-125; Nitrophenyl carbons: ~120-150 |
| IR (cm⁻¹) | ~1520 & ~1340 (NO₂ stretch) |
| MS (m/z) | 188 (M⁺) |
Chemical Reactivity
The chemical reactivity of 1-(2-nitrophenyl)pyrrole is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitrophenyl group.
-
Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic attack, primarily at the C2 and C5 positions. However, the electron-withdrawing effect of the nitrophenyl group will deactivate the ring towards electrophilic substitution compared to unsubstituted pyrrole.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens up avenues for further functionalization and the synthesis of novel derivatives, such as aminophenylpyrroles, which can serve as precursors to fused heterocyclic systems.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on the pyrrole ring.
Potential Applications in Drug Development
While specific biological data for 1-(2-nitrophenyl)pyrrole is limited in the readily available literature, the broader class of nitrophenylpyrrole and pyrrole derivatives has demonstrated a wide range of pharmacological activities. This suggests potential therapeutic applications for the title compound and its analogs.
Antimicrobial Activity
Pyrrole-containing compounds have been extensively investigated for their antimicrobial properties.[7][8] The presence of a nitro group can sometimes enhance this activity. Nitrophenylpyrrole derivatives have the potential to interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity. Further screening of 1-(2-nitrophenyl)pyrrole against a panel of bacterial and fungal strains is warranted.
Anti-inflammatory Activity
Certain pyrrole derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The structural features of 1-(2-nitrophenyl)pyrrole could allow it to bind to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins. In vivo and in vitro assays would be necessary to validate this potential.
Cytotoxic and Anticancer Activity
The cytotoxicity of various substituted pyrroles against cancer cell lines has been reported.[11] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways involved in cell proliferation. The nitrophenyl moiety, in particular, is found in several compounds with anticancer properties. Therefore, evaluating the cytotoxic effects of 1-(2-nitrophenyl)pyrrole on different cancer cell lines could be a promising area of research.
Safety and Handling
Based on available safety data for similar compounds, 1-(2-nitrophenyl)pyrrole should be handled with care in a well-ventilated laboratory fume hood. It is predicted to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
1-(2-Nitrophenyl)pyrrole is a synthetically accessible compound with a rich potential for further investigation. This guide has provided a comprehensive framework for its synthesis via the Paal-Knorr reaction and its thorough characterization using modern spectroscopic methods. While direct biological data is currently sparse, the known pharmacological activities of related pyrrole derivatives suggest that 1-(2-nitrophenyl)pyrrole and its analogs are promising candidates for future drug discovery efforts in the areas of infectious diseases, inflammation, and oncology. The detailed protocols and compiled data herein serve as a valuable starting point for researchers aiming to explore the chemical and biological landscape of this intriguing heterocyclic compound.
References
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- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. 1-(2-Nitrophenyl)pyrrole [webbook.nist.gov]
- 6. 1-(2-Nitrophenyl)pyrrole [webbook.nist.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
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